3-(Trifluoromethyl)cyclohexanol

Beschreibung

Chemical Identity and Nomenclature

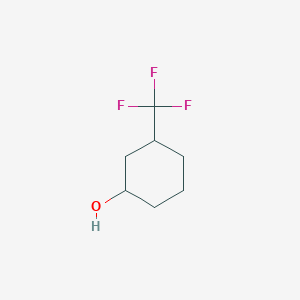

The systematic identification of this compound begins with its International Union of Pure and Applied Chemistry name, which precisely describes the compound as 3-(trifluoromethyl)cyclohexan-1-ol. This nomenclature clearly indicates the presence of a trifluoromethyl substituent at the 3-position of the cyclohexane ring and a hydroxyl group at the 1-position, establishing the compound as a secondary alcohol derivative of cyclohexane.

The compound is registered under Chemical Abstracts Service number 454-63-7, providing a unique identifier that facilitates literature searches and commercial sourcing. The molecular formula Carbon seven Hydrogen eleven Fluorine three Oxygen one (C7H11F3O) reflects the elemental composition, while the molecular weight of 168.16 grams per mole establishes its position among medium-sized organic molecules suitable for pharmaceutical applications.

Structural characterization relies on several standard chemical descriptors that enable precise molecular identification. The Simplified Molecular Input Line Entry System representation appears as OC1CC(C(F)(F)F)CCC1, encoding the connectivity pattern and stereochemical relationships within the molecule. The International Chemical Identifier string InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 provides a standardized method for representing the compound's structure in database systems.

The compound exists as a mixture of stereoisomers, specifically consisting of both cis and trans diastereomers with respect to the relative positioning of the trifluoromethyl and hydroxyl substituents on the cyclohexane ring. This stereochemical complexity adds an additional layer of consideration for synthetic applications, as the different isomers may exhibit distinct physical properties and biological activities.

Table 1: Fundamental Chemical Properties of this compound

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of fluorine chemistry and the growing recognition of fluorinated compounds' unique properties in organic synthesis. While specific details regarding the initial discovery and first synthesis of this particular compound are not extensively documented in the available literature, its development can be contextualized within the systematic exploration of fluorinated cycloalkyl compounds that began gaining momentum in the latter half of the twentieth century.

Early synthetic approaches to trifluoromethylated cyclohexanol derivatives were reported in the chemical literature, with researchers exploring various methodologies for introducing trifluoromethyl groups into cyclic systems. One significant synthetic pathway involved the reduction of corresponding cyclohexanone derivatives, as documented in synthetic protocols that employed hydrogen gas in the presence of platinum black catalyst under controlled temperature and pressure conditions. These early methods established foundational approaches that continue to influence contemporary synthetic strategies.

The compound's emergence as a commercially available building block reflects the maturation of fluorine chemistry and the development of reliable synthetic methodologies for accessing fluorinated organic molecules. The publication of synthetic routes involving multi-step sequences, including procedures utilizing sodium hydroxide in ethanol under elevated temperature conditions, demonstrated the feasibility of producing this compound on a preparative scale. These developments coincided with the growing pharmaceutical industry's interest in fluorinated compounds as potential drug candidates.

Research into fluorinated cycloalkyl building blocks gained significant momentum in recent decades, driven by the recognition that such compounds could serve as valuable intermediates in drug discovery programs. The systematic study of fluorinated cycloalkyl compounds for pharmaceutical applications has been comprehensively reviewed, highlighting their importance in medicinal chemistry and their role in the design of biologically active compounds. This broader research context has established this compound as part of a larger family of fluorinated building blocks essential for modern synthetic chemistry.

The compound's inclusion in commercial chemical catalogs and its availability from multiple suppliers indicates its transition from a specialized research compound to a readily accessible synthetic intermediate. This accessibility has facilitated its incorporation into diverse research programs and has contributed to the accumulation of knowledge regarding its properties and applications in synthetic chemistry.

Significance in Fluorinated Organic Chemistry

The significance of this compound in fluorinated organic chemistry extends far beyond its individual molecular properties to encompass its role as a representative member of an important class of synthetic building blocks. Fluorinated cycloalkyl compounds, including this cyclohexanol derivative, have gained recognition as essential components in the toolkit of modern organic chemists, particularly those engaged in pharmaceutical research and materials science applications.

The trifluoromethyl group present in this compound exemplifies one of the most important fluorine-containing substituents in contemporary organic chemistry. This functional group imparts unique properties to organic molecules, including enhanced metabolic stability, altered lipophilicity profiles, and modified electronic characteristics that can significantly impact biological activity. The incorporation of trifluoromethyl groups into pharmaceutical compounds has become a standard strategy for optimizing drug properties, and the availability of suitable building blocks like this compound facilitates these synthetic endeavors.

Recent advances in synthetic methodology have highlighted the potential for using cyclohexanone derivatives as precursors to trifluoromethylated aromatic compounds through innovative deoxytrifluoromethylation and aromatization strategies. Research has demonstrated that readily accessible cyclohexanone substrates can undergo reliable addition reactions with trifluoromethylating reagents followed by aromatization to deliver highly functionalized aromatic compounds containing trifluoromethyl substituents. This synthetic approach represents an orthogonal strategy to traditional methods for accessing trifluoromethyl arenes and expands the scope of accessible fluorinated molecular architectures.

The compound's utility in synthetic chemistry is further demonstrated by its incorporation into complex synthetic sequences aimed at producing pharmaceutically relevant molecules. Studies have shown that fluorinated cyclohexyl derivatives can serve as key intermediates in the synthesis of compounds with potential therapeutic applications, including those targeting specific biological pathways and receptors. The three-dimensional nature of the cyclohexane framework provides opportunities for creating molecules with defined spatial arrangements of functional groups, which can be critical for achieving desired biological activities.

Table 2: Applications of this compound in Synthetic Chemistry

The growing importance of fluorinated cycloalkyl building blocks in drug discovery is reflected in the development of marketed pharmaceutical compounds that incorporate such structural elements. The successful incorporation of fluorinated cycloalkyl moieties into approved drugs demonstrates the practical value of compounds like this compound as synthetic intermediates. This precedent supports continued research into the synthetic applications of this compound and related fluorinated building blocks.

Contemporary research continues to explore novel applications for fluorinated cyclohexyl derivatives, including their use in the development of chemical probes for biological studies and their incorporation into materials with specialized properties. The unique combination of the saturated cyclohexane framework with the electron-withdrawing trifluoromethyl group creates opportunities for designing molecules with precisely tuned properties for specific applications in both academic research and industrial development programs.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZGFRDYYXKLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380533 | |

| Record name | 3-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-63-7 | |

| Record name | 3-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Steps and Conditions

This classical method involves two key steps:

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Catalytic hydrogenation of 3-(trifluoromethyl)phenol to 3-(trifluoromethyl)cyclohexanone | Hydrogen gas, Pt black catalyst, 8 hours, 20–25 °C, 36.8 Torr pressure | 54 |

| 2 | Reduction of 3-(trifluoromethyl)cyclohexanone to 3-(trifluoromethyl)cyclohexanol | 10% aqueous NaOH in ethanol, 1 hour, 60–70 °C | 70 |

- The first step selectively hydrogenates the aromatic ring to the cyclohexanone intermediate.

- The second step reduces the ketone to the corresponding cyclohexanol under basic alcoholic conditions.

Reference: Zalesskaya et al., Journal of Organic Chemistry USSR, 1980.

Trifluoromethylation of Cyclohexanone

Synthetic Route

An alternative approach involves direct trifluoromethylation of cyclohexanone:

- Cyclohexanone is reacted with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.

- The reaction is typically conducted in the presence of a base (e.g., potassium carbonate) or a fluoride ion source (e.g., tetrabutylammonium fluoride).

- Solvents like tetrahydrofuran (THF) are commonly used.

- Low temperatures are maintained to control reactivity and selectivity.

Industrial Adaptations

- Continuous flow reactors are employed to optimize reaction kinetics and scalability.

- Purification involves distillation or recrystallization to achieve high purity.

Reference: BenchChem product synthesis notes and industrial methods.

Catalytic Hydrogenation Using Palladium and Other Catalysts

- Studies have shown that Pd/C catalysts are effective for hydrogenation steps converting aromatic precursors to cyclohexanone intermediates.

- Other catalysts such as Pt/C, Ru/C, and Rh/C have been tested but show lower selectivity or yield.

- Solvent systems combining water and organic solvents (e.g., H2O/CH2Cl2) improve yields significantly, with reported yields of cyclohexanone intermediates reaching up to 67.7%.

Reference: PMC study on catalytic hydrogenation and solvent effects.

Grignard Reagent-Based Synthesis (Patent Literature)

- A patented process describes the preparation of trifluoromethyl-substituted cyclohexanol derivatives via Grignard reagents.

The process involves:

- Formation of a Grignard reagent from a halogenated trifluoromethylbenzene derivative using magnesium and i-propylmagnesium chloride-lithium chloride complex.

- Reaction of this Grignard reagent with cyclohexanone to form an intermediate alcohol.

- Catalytic hydrogenation under mild conditions (Pd/C catalyst, methanol solvent, 20–50 °C, 2–20 bar pressure) to yield the target compound.

Solvents used include diethyl ether, tetrahydrofuran, hexane, and heptane, often in mixtures to optimize solubility and reaction rates.

Reference: US Patent US20150018577A1.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 3-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | H2, Pt black catalyst | 20–25 °C, 36.8 Torr, 8 h | 54 (step 1) + 70 (step 2) | Multi-step, classical approach |

| Trifluoromethylation of cyclohexanone | Cyclohexanone | CF3I or CF3SiMe3, base (K2CO3, TBAF) | Low temp, THF solvent | Variable | Direct introduction of CF3 group |

| Catalytic hydrogenation with Pd/C | Aromatic precursors (anisole derivatives) | Pd/C catalyst | H2O/CH2Cl2 solvent, mild temp | Up to 67.7 | Optimized solvent system for yield |

| Grignard reagent addition | Halogenated trifluoromethylbenzene + cyclohexanone | Mg, i-PrMgCl·LiCl, Pd/C catalyst | 5–30 °C, 2–20 bar H2 pressure | Not specified | Patent-protected industrial method |

Research Findings and Considerations

- The trifluoromethyl group’s strong electron-withdrawing nature influences reaction pathways, often requiring milder conditions to avoid side reactions.

- Catalytic hydrogenation is sensitive to catalyst choice; Pd/C is preferred for selectivity.

- Solvent choice critically affects yields, with mixed aqueous-organic solvents enhancing outcomes.

- Industrial methods focus on continuous flow and optimized purification to scale production efficiently.

- The stereochemistry of the cyclohexanol product can be influenced by reaction conditions and catalysts, important for applications requiring chiral purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-(Trifluoromethyl)cyclohexanone.

Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 3-(Trifluoromethyl)cyclohexanone.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)cyclohexanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)cyclohexanol involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with enzymes and receptors. The electron-withdrawing effect of the trifluoromethyl group can stabilize certain intermediates, making the compound a valuable tool in mechanistic studies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Positional Isomers and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Observations:

- Positional Isomerism: The 3- and 4-isomers of trifluoromethylcyclohexanol exhibit distinct steric and electronic profiles.

- Substituent Effects : The -CF₃ group increases acidity (pKa ~10–12 estimated) compared to methyl (-CH₃) or hydrogen substituents. This enhances solubility in polar solvents and influences interactions in biological systems .

Pharmacological Analogues: Cannabinoid Derivatives

Cyclohexanol derivatives with aromatic substituents demonstrate significant pharmacological activity. Examples include:

- JWH-342 (3-[4-(1,1-dimethylheptyl)phenyl]cyclohexanol): Binds to CB1/CB2 cannabinoid receptors with moderate affinity (Ki ~10–100 nM) .

- CP-55,940 (cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol): A potent cannabinoid receptor agonist (Ki <1 nM) .

- Compound 1 (3-[4-(1,1-dimethylheptyl)-2-hydroxyphenyl]cyclohexanol): Simplified analogue of CP-55,940 with retained analgesic activity (equipotent to morphine in pain models) .

Comparison with this compound:

- Structural Simplicity: this compound lacks the aromatic and alkyl side chains of cannabinoid analogues, reducing receptor specificity but improving synthetic accessibility .

Physicochemical Properties

Data from cyclohexanol derivatives ():

| Property | This compound (Predicted) | Cyclohexanol | 3-Methylcyclohexanol |

|---|---|---|---|

| Density (g/cm³) | ~1.2–1.3 | 0.962 | 0.920 |

| Viscosity (mPa·s) | Higher than cyclohexanol | 4.60 (25°C) | 3.80 (25°C) |

| Refractive Index | ~1.42–1.45 | 1.464 | 1.458 |

| Boiling Point (°C) | ~200–220 | 161 | 197 |

- The -CF₃ group increases molecular weight and polar surface area, leading to higher boiling points and viscosity compared to non-fluorinated analogues .

Stability and Reactivity

- Oxidative Stability: Cyclohexanol derivatives form hydroperoxides upon oxidation. For this compound, the -CF₃ group may destabilize peroxide intermediates due to steric and electronic effects, contrasting with cis-3-hydroxycyclohexyl hydroperoxide (stable due to intramolecular H-bonding) .

- Synthetic Utility: 3-(Trifluoromethyl)cyclohexanone serves as a key intermediate for synthesizing the alcohol via reduction (e.g., NaBH₄), but the presence of -CF₃ complicates purification due to isomer formation .

Biologische Aktivität

3-(Trifluoromethyl)cyclohexanol is a compound of increasing interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexane ring with a hydroxyl group and a trifluoromethyl group attached. This configuration contributes to its distinct physicochemical properties, enhancing its solubility in organic solvents and its ability to penetrate biological membranes.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈F₃O |

| Molecular Weight | 180.14 g/mol |

| Log P (octanol-water) | Indicates significant lipophilicity due to CF₃ group |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds and interact with lipid membranes, which can modulate cellular processes.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to pain, inflammation, and other physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that this compound can reduce nociceptive behaviors in animal models, suggesting potential use in pain management .

- Anti-inflammatory Properties : It has been observed to alleviate inflammation-induced pain in rodent models, indicating its potential as an anti-inflammatory agent .

- CNS Activity : The compound has shown promise as a central nervous system (CNS) penetrant, which may be beneficial for treating neurological disorders .

Case Study 1: Pain Management

In a study involving rats, administration of this compound resulted in significant reductions in both flinching and licking behaviors induced by TRPA1 agonists. This suggests that the compound effectively inhibits TRPA1 activation, which is known to mediate pain responses .

Case Study 2: Inflammatory Pain

Another study demonstrated that intraplantar injection of complete Freund's adjuvant (CFA) led to mechanical hyperalgesia in rats. Treatment with this compound significantly reduced the hyperalgesic response, indicating its potential as an anti-inflammatory analgesic .

Research Findings

Recent findings have highlighted the following aspects of this compound:

- Lipophilicity : The presence of the trifluoromethyl group significantly increases the lipophilicity of the compound, enhancing its absorption and bioavailability in biological systems .

- Pharmacological Potential : Ongoing research aims to explore its therapeutic applications in drug development, particularly for conditions involving pain and inflammation .

Q & A

Q. What are the recommended synthesis routes for 3-(trifluoromethyl)cyclohexanol, and how can reaction efficiency be optimized?

A two-step reactive distillation process, adapted from cyclohexanol production methodologies, is effective. First, esterify cyclohexene derivatives with formic acid, followed by hydrolysis of the ester intermediate. Catalyst loading (e.g., 60% perchloric acid) and molar ratios (e.g., 1:1–1:3 substrate-to-acid) significantly influence yield. Optimize temperature (80–120°C) and reaction time (2–4 hours) to minimize side products like cyclohexyl ethers .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Q. What are common impurities in this compound, and how can they be resolved?

Impurities include cis/trans isomers (due to stereochemical flexibility) and residual alkylation byproducts (e.g., cyclohexyl cresols). Employ chiral chromatography (e.g., Chiralpak® IC column) with hexane/isopropanol mobile phases for isomer separation. For byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity in receptor-binding studies?

The cis isomer exhibits higher binding affinity to serotonin/norepinephrine transporters (SERT/NET) due to spatial compatibility with hydrophobic pockets. To validate, synthesize enantiopure isomers via asymmetric hydrogenation (e.g., Ru-BINAP catalysts) and compare IC values in radioligand displacement assays .

Q. What computational methods are suitable for predicting the regioselectivity of this compound derivatives in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict preferential substitution at the para position of the trifluoromethyl group. Solvent effects (e.g., dielectric constant of DMSO) and transition-state modeling further refine predictions. Validate with kinetic studies using F NMR to track intermediate formation .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

Conflicting reports arise from varying experimental setups. Conduct controlled stability studies:

- pH-Dependent Degradation : Monitor decomposition kinetics (HPLC) at pH 1–7 (37°C, 24 hours).

- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (>150°C).

- Byproduct Identification : LC-MS/MS reveals hydrolyzed products (e.g., trifluoromethyl cyclohexanone) .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining enantiomeric excess?

- Continuous Flow Reactors : Enhance heat/mass transfer for consistent enantioselectivity (e.g., packed-bed reactors with immobilized catalysts).

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time adjustment of reaction parameters.

- Crystallization Optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to isolate desired isomers with >98% ee .

Methodological Considerations

- Handling Data Contradictions : Cross-validate spectral data with NIST Chemistry WebBook entries and replicate synthesis protocols from peer-reviewed studies (e.g., alkylation conditions in Bangladesh J. Sci. Ind. Res. ).

- Avoiding Mislabeling : Verify commercial samples (e.g., AldrichCPR MNO000002) via orthogonal analytical methods, as some suppliers misidentify the compound as difluoroacetic acid ethyl ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.